Bienvenue dans la boutique en ligne BenchChem!

Ciclesonide 22S-Epimer

Pharmaceutical Quality Control Impurity Profiling Regulatory Compliance

Ciclesonide EP Impurity A (22S-Epimer) is the official European Pharmacopoeia-specified chiral impurity required for ciclesonide quality control. Unlike generic chiral impurities, this reference standard is fully characterized and traceable to EP/USP standards, essential for ANDA submissions. It enables validated HPLC resolution of R and S epimers, ensuring compliance with the <1% specification limit. Ideal for method development, process control, and stability testing.

Molecular Formula C32H44O7
Molecular Weight 540.7 g/mol
CAS No. 141845-81-0
Cat. No. B169780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCiclesonide 22S-Epimer
CAS141845-81-0
Synonyms[11beta,16alpha(S)]-16,17-[(Cyclohexylmethylene)bis(oxy)]-11-hydroxy-21-(2-methyl-1-oxopropoxy)-pregna-1,4-diene-3,20-dione
Molecular FormulaC32H44O7
Molecular Weight540.7 g/mol
Structural Identifiers
SMILESCC(C)C(=O)OCC(=O)C12C(CC3C1(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)OC(O2)C6CCCCC6
InChIInChI=1S/C32H44O7/c1-18(2)28(36)37-17-25(35)32-26(38-29(39-32)19-8-6-5-7-9-19)15-23-22-11-10-20-14-21(33)12-13-30(20,3)27(22)24(34)16-31(23,32)4/h12-14,18-19,22-24,26-27,29,34H,5-11,15-17H2,1-4H3/t22-,23-,24-,26+,27+,29-,30-,31-,32+/m0/s1
InChIKeyLUKZNWIVRBCLON-MDMPFDFKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ciclesonide 22S-Epimer CAS 141845-81-0: Pharmaceutical Impurity Reference Standard for Analytical Quality Control


Ciclesonide 22S-Epimer (CAS 141845-81-0), chemically designated as (2′S)-2′-Cyclohexyl-11beta-hydroxy-3,20-dioxo-16betaH-[1,3]dioxolo[4′,5′:16,17]pregna-1,4-dien-21-yl 2-methylpropanoate, is a chiral impurity of the inhaled corticosteroid ciclesonide and is officially recognized as Ciclesonide EP Impurity A in the European Pharmacopoeia . This compound represents the S-configured epimer at the C22 position, contrasting with the therapeutically active R-epimer (ciclesonide). It is primarily supplied as an analytical reference standard, accompanied by detailed characterization data compliant with regulatory guidelines, and is intended for use in analytical method development, method validation, quality control applications for Abbreviated New Drug Applications (ANDA), and commercial production monitoring of ciclesonide .

Ciclesonide 22S-Epimer CAS 141845-81-0: Why Generic Reference Standards Cannot Replace Pharmacopoeia-Defined Impurity Markers


The substitution of Ciclesonide 22S-Epimer with a generic, unqualified chiral impurity reference standard is fundamentally inadequate for pharmaceutical quality control due to this compound's specific pharmacopoeial designation as EP Impurity A. The European Pharmacopoeia explicitly lists the S-epimer as a specified impurity that must be quantified and controlled in ciclesonide drug substance and finished products [1][2]. Regulatory submissions for ANDA require the use of a properly characterized reference standard with established traceability to pharmacopoeial standards (USP or EP) for impurity profiling and method validation [3]. A generic alternative lacking this defined stereochemical identity and regulatory recognition would fail to meet the evidentiary standards required for demonstrating analytical method specificity and for establishing that impurity levels comply with the regulatory limit of less than 1% for the 22S-epimer in pharmaceutical-grade ciclesonide [2].

Ciclesonide 22S-Epimer CAS 141845-81-0: Quantitative Evidence for Analytical Differentiation and Regulatory Compliance


Ciclesonide 22S-Epimer Pharmacopoeial Identity and Regulatory Impurity Limit Specification

Ciclesonide 22S-Epimer is officially designated as EP Impurity A in the European Pharmacopoeia monograph for ciclesonide and is a specified impurity requiring quantitative control in drug substance and finished product testing [1]. This designation contrasts with unspecified or generic chiral impurities that lack regulatory recognition. The specification limit for this epimer in pharmaceutical-grade ciclesonide is less than 1% (≤1% by weight) of the 22S-epimer content, as established in multiple patent filings and aligned with regulatory requirements [2][3]. The active pharmaceutical ingredient ciclesonide is required to contain the 22R-epimer at a purity level exceeding 99%, with the S-epimer content strictly controlled [2].

Pharmaceutical Quality Control Impurity Profiling Regulatory Compliance

Ciclesonide 22S-Epimer as a Process Control Marker for Epimeric Ratio Monitoring

The synthesis of ciclesonide typically yields an epimeric mixture of R and S configurations at the C22 position. Without stereoselective synthesis or subsequent enrichment, the crude reaction product can contain R/S epimer ratios as low as approximately 1:1 (50:50) [1][2]. Following stereoselective process optimization, the crude epimeric ratio improves to approximately 90:10 (R/S) [1][3]. To achieve pharmaceutical-grade purity, this initial ratio must be enriched through multiple purification steps to a final specification of R/S > 99:1 (i.e., S-epimer content < 1%) [1][2]. The 22S-Epimer serves as the critical analytical marker for monitoring the efficiency of this enrichment process. Four successive fractional crystallizations from ethanol/water are required to achieve a final R/S ratio exceeding 99.5:0.5, resulting in an overall yield of approximately 50% for the epimer purification step [1].

Process Analytical Technology Chiral Purity API Manufacturing

Ciclesonide 22S-Epimer Application as an Analytical Reference Standard for HPLC Method Validation

Ciclesonide 22S-Epimer (EP Impurity A) is supplied as a pharmaceutical secondary standard with detailed characterization data compliant with regulatory guidelines, specifically for use in analytical method development and validation [1]. The compound is employed as an EP reference standard to quantify ciclesonide-related impurities in pharmaceutical formulations using liquid chromatography (LC) techniques . For ANDA submissions and commercial production quality control, this standard enables the establishment of system suitability parameters including resolution between the R and S epimers, relative retention time identification, and quantification limits for impurity determination [1]. Traceability against pharmacopoeial standards (USP or EP) can be provided based on feasibility, ensuring the analytical data generated using this standard meets regulatory expectations for method validation documentation [1].

Method Validation HPLC Analysis Reference Standards

Ciclesonide 22S-Epimer Differentiation from 22R-Epimer via Chiral Chromatography

The 22S-epimer can be analytically differentiated and quantified from the 22R-epimer (ciclesonide API) using chiral chromatographic methods. An on-line supercritical fluid extraction/supercritical fluid chromatography/quadrupole time-of-flight mass spectrometry (SFE/SFC/QTOF-MS) method has been developed for the simultaneous analysis of ciclesonide and its impurities from metered-dose inhalers [1]. This method employs a CHIRALPAK IE-3 chiral stationary phase and achieves separation and detection of ciclesonide and its impurities within 6.5 minutes following a 3.5-minute SFE extraction [1]. Alternatively, preparative HPLC using chiral stationary phases has been disclosed in multiple patents for the separation and enrichment of ciclesonide epimers [2]. The method has been demonstrated to be applicable for profiling impurities in pharmaceutical products, including those listed in the European Pharmacopoeia and supplementary package inserts of Alvesco (ciclesonide MDI) [1].

Chiral Separation SFC Analysis Impurity Profiling

Ciclesonide 22S-Epimer Stability Profile Under Forced Degradation Conditions

Stability-indicating analytical methods for ciclesonide must demonstrate the ability to separate the API from its degradation products and impurities, including the 22S-epimer. Forced degradation studies on ciclesonide have been conducted under acid hydrolysis, alkali hydrolysis, oxidation, thermal stress, and photolytic conditions, with degradation products being well separated from the pure drug using validated reversed-phase liquid chromatographic methods [1]. Desisobutyryl-ciclesonide was identified as the main degradation product, formed via selective alkaline hydrolysis of the ester moiety [1]. The stability-indicating capability of the method was established by forced degradation experiments and separation of unknown degradation products in accordance with ICH Q1A(R2) guidelines [1]. Importantly, while the 22S-epimer is a process-related impurity present from synthesis, the validated method confirms that it does not co-elute with degradation products formed under stress conditions, ensuring accurate impurity quantification [1].

Stability-Indicating Methods Forced Degradation Degradation Products

Ciclesonide 22S-Epimer Physical-Chemical Characterization Data for Procurement and Method Development

Ciclesonide 22S-Epimer (CAS 141845-81-0) is provided with defined physical-chemical characterization data that supports its use as an analytical reference standard [1]. Key specifications include: molecular formula C₃₂H₄₄O₇, molecular weight 540.70 g/mol [1]; melting point 209-211 °C ; storage condition 2-8 °C protected from light ; solubility profile with water solubility <0.1 g/L, soluble in acetone and ethanol ; and density 1.23 g/cm³ at 20 °C . The compound is supplied as a white solid . These characterized physical-chemical properties are documented in certificates of analysis (COA) and material safety data sheets (MSDS), providing traceability and enabling proper handling, storage, and method development [1]. This level of characterization distinguishes the compound from uncharacterized or research-grade materials that lack validated property data.

Reference Standard Characterization Physical-Chemical Properties Procurement Specifications

Ciclesonide 22S-Epimer CAS 141845-81-0: Validated Application Scenarios for Pharmaceutical Quality Control and Regulatory Compliance


Impurity Profiling and Batch Release Testing for Ciclesonide API and Finished Drug Products

Ciclesonide 22S-Epimer is utilized as a reference standard for quantifying the S-epimer content in ciclesonide drug substance and finished pharmaceutical products (e.g., Alvesco metered-dose inhalers) during batch release testing. The compound enables accurate determination of whether the S-epimer content complies with the regulatory specification of less than 1% by weight, a critical quality attribute for API acceptance [1][2]. Using liquid chromatography methods validated with this EP reference standard, quality control laboratories can demonstrate that each batch meets pharmacopoeial impurity limits before release to the market [1].

Analytical Method Development and Validation for ANDA Submissions

Generic pharmaceutical manufacturers developing ciclesonide products for ANDA submission require a properly characterized 22S-Epimer reference standard to validate their analytical methods. The compound is used to establish system suitability parameters including resolution between R and S epimers, relative retention time identification, limit of detection (LOD), and limit of quantitation (LOQ) for impurity determination [1][2]. Method validation data generated using this standard supports the demonstration of specificity, accuracy, precision, and linearity as required by ICH Q2(R1) guidelines and regulatory authorities [2].

Process Validation and Manufacturing Consistency Monitoring

During ciclesonide API manufacturing, the 22S-Epimer serves as a critical process control marker for monitoring the efficiency of epimer enrichment steps. The compound is quantified at multiple stages: initial crude product (R/S ratio as low as 1:1), post-stereoselective synthesis (R/S ratio approximately 90:10), and after purification (R/S ratio >99:1) [1][2]. Tracking S-epimer levels throughout the manufacturing process enables process validation, identification of process deviations, and demonstration of batch-to-batch consistency in chiral purity, which is essential for regulatory filings and ongoing process monitoring [1].

Stability Studies and Shelf-Life Determination

Ciclesonide 22S-Epimer is employed as an analytical marker in stability-indicating methods used to assess product stability under ICH Q1A(R2) conditions. The validated RP-HPLC and SFC methods that resolve the S-epimer from both the R-epimer (API) and degradation products (including desisobutyryl-ciclesonide) enable accurate monitoring of impurity profiles throughout the product shelf-life [1][2]. This supports the establishment of product expiry dating and demonstrates that the impurity profile remains within specification under recommended storage conditions [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ciclesonide 22S-Epimer

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.